1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193065-31-3
VCID: VC5380588
InChI: InChI=1S/C10H10FN.ClH/c1-2-10(12)7-8-4-3-5-9(11)6-8;/h1,3-6,10H,7,12H2;1H
SMILES: C#CC(CC1=CC(=CC=C1)F)N.Cl
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride

CAS No.: 2193065-31-3

Cat. No.: VC5380588

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride - 2193065-31-3

Specification

CAS No. 2193065-31-3
Molecular Formula C10H11ClFN
Molecular Weight 199.65
IUPAC Name 1-(3-fluorophenyl)but-3-yn-2-amine;hydrochloride
Standard InChI InChI=1S/C10H10FN.ClH/c1-2-10(12)7-8-4-3-5-9(11)6-8;/h1,3-6,10H,7,12H2;1H
Standard InChI Key VFMRXIPKOUINBQ-UHFFFAOYSA-N
SMILES C#CC(CC1=CC(=CC=C1)F)N.Cl

Introduction

Chemical Structure and Physical Properties

The compound’s molecular formula is C₁₀H₁₁ClFN, with a molecular weight of 199.65 g/mol . Its structure consists of a but-3-yn-2-amine backbone where the amine group is protonated as a hydrochloride salt, and the 3-fluorophenyl moiety is attached to the second carbon (Figure 1).

Key Physical Properties:

PropertyValueSource
Melting PointNot reported
Boiling Point132.4°C (at 760 mmHg for analog)
DensityN/A
SolubilityLikely polar solvents (e.g., water, methanol)
Flash Point33.9°C (for analog)
Purity≥95–98%

The hydrochloride salt enhances solubility in aqueous media, a critical feature for biological applications . The fluorine atom at the meta position of the phenyl ring influences electronic properties, potentially modulating reactivity and binding interactions .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a small-molecule scaffold in drug discovery, particularly for central nervous system (CNS) targets . Its propargylamine moiety is a key structural motif in monoamine oxidase (MAO) inhibitors, such as selegiline analogs .

Fluorinated Building Block

The 3-fluorophenyl group enhances metabolic stability and bioavailability in drug candidates . Suppliers like CymitQuimica and Ambeed market this compound for constructing fluorinated analogs in medicinal chemistry .

Material Science

The alkyne group enables click chemistry applications, such as Huisgen cycloadditions, for polymer functionalization .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P312: Seek medical attention if ingested
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

Data from safety sheets indicate moderate toxicity, necessitating handling in ventilated areas with personal protective equipment (PPE) .

Future Directions

  • Bioactivity Studies: Screening for MAO-B inhibition or neuroprotective effects .

  • Process Optimization: Developing enantioselective syntheses for chiral variants .

  • Hybrid Materials: Integrating the alkyne group into metal-organic frameworks (MOFs) .

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